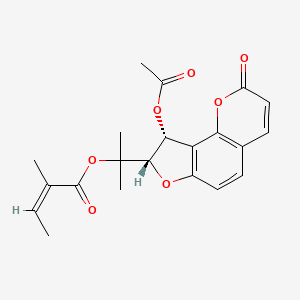

Isoedultin

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H22O7 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

2-[(8S,9R)-9-acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)28-21(4,5)19-18(25-12(3)22)16-14(26-19)9-7-13-8-10-15(23)27-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m1/s1 |

InChI Key |

UGPGHYBHAGRUHW-JZWAJAMXSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC(C)(C)[C@@H]1[C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C |

Canonical SMILES |

CC=C(C)C(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Isoedultin: A Technical Overview of its Chemical Structure, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoedultin is a naturally occurring angular pyranocoumarin. Coumarins, a significant class of benzopyrone derivatives, are widely distributed in the plant kingdom and are of considerable interest to the scientific community due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and its biological context based on the activities of its source organisms and the broader class of coumarin compounds.

Chemical Structure and Properties

This compound is characterized by a pyran ring fused to a coumarin core in an angular fashion. Its chemical identity is defined by the following properties:

| Property | Value |

| Molecular Formula | C₂₁H₂₂O₇ |

| Molecular Weight | 386.40 g/mol |

| CAS Number | 43043-08-9 |

| SMILES | CC(O[C@@H]1C2=C(O[C@@H]1C(C)(C)OC(/C(C)=C\C)=O)C=CC(C=C3)=C2OC3=O)=O |

Natural Sources

This compound has been identified as a constituent of plants from the Apiaceae (Umbelliferae) and Asteraceae families. Notably, it is found in:

-

Carlina acaulis L. (Stemless Carline Thistle)[1]

-

Cicuta virosa (Cowbane or Water Hemlock)

Extracts from Carlina acaulis have been studied for various biological activities, including antioxidant, antimicrobial, and cytotoxic effects.[1][2][3][4] While these activities are attributed to the crude extracts or other identified components like carlina oxide and chlorogenic acids, the specific contribution of this compound to these effects remains an area for further investigation.

Experimental Protocols

General Protocol for Extraction of Coumarins from Plant Material

This protocol is a generalized procedure for the extraction of coumarins from plant sources and can be adapted for the isolation of this compound from Carlina acaulis or other source plants.

-

Sample Preparation : Fresh or dried plant material (e.g., roots, leaves) is ground into a fine powder to increase the surface area for extraction.

-

Extraction Solvent Selection : A suitable solvent is chosen based on the polarity of the target coumarins. Methanol, ethanol, or a mixture of methanol and water are commonly used.

-

Extraction Method :

-

Maceration : The powdered plant material is soaked in the chosen solvent for a defined period (e.g., 24-72 hours) with occasional agitation.

-

Soxhlet Extraction : For a more exhaustive extraction, a Soxhlet apparatus can be used, where the plant material is continuously washed with fresh, distilled solvent.

-

-

Filtration and Concentration : The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification : The crude extract is subjected to chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography : The extract is loaded onto a silica gel or alumina column and eluted with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) : These techniques are used for the final purification of the isolated fractions to obtain pure this compound.

-

-

Structure Elucidation : The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Synthesis of Angular Pyranocoumarins

The synthesis of angular pyranocoumarins like this compound typically involves the construction of the pyran ring onto a pre-existing coumarin scaffold. A general synthetic approach is outlined below:

-

Starting Material : A suitably substituted 7-hydroxycoumarin derivative serves as the starting material.

-

Introduction of a Prenyl Group : The 7-hydroxycoumarin is reacted with a prenylating agent, such as prenyl bromide, in the presence of a base to introduce a prenyl ether at the 7-position.

-

Claisen Rearrangement : The 7-prenyloxycoumarin is heated to induce a Claisen rearrangement, which results in the migration of the prenyl group to the 8-position, forming 7-hydroxy-8-prenylcoumarin.

-

Cyclization to form the Pyran Ring : The 7-hydroxy-8-prenylcoumarin is then subjected to cyclization conditions to form the angular pyran ring. This can be achieved through various methods, including:

-

Acid-catalyzed cyclization : Treatment with an acid, such as formic acid or p-toluenesulfonic acid.

-

Oxidative cyclization : Using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

-

Further Modifications : The resulting angular pyranocoumarin core can be further modified to introduce the specific substituents present in this compound.

Potential Biological Activities and Signaling Pathways

While specific experimental data on the biological activities of pure this compound are limited, the broader class of coumarins has been extensively studied. These studies provide a basis for predicting the potential pharmacological relevance of this compound.

Modulation of Multidrug Resistance in Cancer

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein. Several coumarin derivatives have been shown to modulate the activity of these transporters, thereby sensitizing cancer cells to chemotherapeutic agents. The proposed mechanism involves the inhibition of the efflux pump, leading to increased intracellular accumulation of anticancer drugs.

Interaction with the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Various natural products, including certain coumarins, have been reported to exert their anticancer effects by modulating this pathway. They can inhibit the phosphorylation of key proteins in the cascade, such as Akt and mTOR, leading to the induction of apoptosis and inhibition of tumor growth.

Below is a diagram illustrating the general workflow for the extraction and isolation of coumarins from a plant source.

The following diagram illustrates the simplified PI3K/Akt/mTOR signaling pathway and indicates the potential point of intervention for coumarin compounds based on existing literature.

Conclusion

This compound represents an interesting natural product with a defined chemical structure. While direct experimental evidence for its biological activity is still emerging, its classification as a coumarin and its presence in medicinally relevant plants suggest a potential for pharmacological effects, particularly in the areas of cancer cell modulation. Further research is warranted to isolate sufficient quantities of this compound and to conduct rigorous biological evaluations to elucidate its specific mechanism of action and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on the study of this and related compounds.

References

Isoedultin: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a concise summary of the current scientific understanding of Isoedultin, a naturally occurring coumarin. It is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties and potential therapeutic applications of this compound.

Core Compound Data

Quantitative data for this compound is summarized in the table below. This information is crucial for experimental design and computational modeling.

| Parameter | Value | Source |

| CAS Number | 43043-08-9 | MedChemExpress |

| Molecular Weight | 386.40 g/mol | MedChemExpress |

| Molecular Formula | C21H22O7 | MedChemExpress |

Physicochemical and Structural Information

This compound is classified as a phenylpropanoid and, more specifically, a coumarin. It is found in plants belonging to the Compositae and Umbelliferae families. One notable source of this compound is the plant Cicuta virosa[1].

Biological Activity and Therapeutic Potential

While extensive research on the specific biological activities of this compound is limited, its classification as a coumarin suggests a broad range of potential pharmacological effects. Coumarins as a class are known for their diverse biological activities[2][3].

A significant point of interest for drug development professionals is the potential for this compound to counteract multidrug resistance (MDR) in cancer cells. Many natural compounds isolated from Cicuta virosa, including this compound, have been noted to exhibit an inverse effect on MDR[1]. This suggests that this compound may act as an inhibitor of efflux pumps, such as P-glycoprotein, which are key contributors to the MDR phenotype in tumor cells.

Proposed Mechanism of Action: Reversal of Multidrug Resistance

The following diagram illustrates the hypothesized mechanism by which this compound may reverse multidrug resistance. This model is based on the known mechanisms of MDR inhibitors and the reported activity of compounds from Cicuta virosa.

Caption: Proposed mechanism of this compound in reversing multidrug resistance.

Experimental Protocols

Future Directions

The potential of this compound as a multidrug resistance modulator warrants further investigation. Future research should focus on:

-

Isolation and Purification: Developing efficient methods for isolating this compound from its natural sources.

-

Mechanism of Action: Elucidating the precise molecular mechanism by which this compound reverses MDR, including its interaction with efflux pumps.

-

In Vitro and In Vivo Studies: Conducting comprehensive preclinical studies to evaluate the efficacy and safety of this compound as a potential adjuvant in chemotherapy.

This guide provides a foundational understanding of this compound based on the currently available information. As research progresses, a more detailed picture of its therapeutic potential is expected to emerge.

References

The Enigmatic Furanocoumarin: A Technical Guide to the Natural Sources and Isolation of Isoedultin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoedultin is a naturally occurring furanocoumarin, a class of organic compounds known for their diverse biological activities, including photosensitizing, phototoxic, and potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound and outlines a generalized experimental workflow for its isolation and purification. The methodologies presented are based on established protocols for the extraction of furanocoumarins from plant matrices, particularly from the Apiaceae family, to which the primary known source of this compound belongs. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

To date, the primary and most well-documented natural source of this compound is Cicuta virosa, commonly known as cowbane or northern water hemlock. This plant is a member of the Apiaceae family, which is renowned for its rich and diverse secondary metabolite profile, including a wide array of furanocoumarins. While other species within the Apiaceae family are known to produce various furanocoumarins, specific reports on the presence and yield of this compound in other plants are scarce in the current scientific literature.

Table 1: Known Natural Source of this compound

| Plant Species | Family | Plant Part(s) Containing this compound | Reported Yield |

| Cicuta virosa L. | Apiaceae | Aerial parts, roots | Not specified in available literature |

Note: The yield of this compound from Cicuta virosa has not been quantitatively reported in the reviewed literature. Yields of furanocoumarins from plants can vary significantly based on factors such as geographical location, season of harvest, and the specific extraction and purification methods employed.

Generalized Experimental Protocol for the Isolation of this compound

The following protocol is a generalized methodology for the isolation of this compound from plant material, based on common techniques used for the separation of furanocoumarins from plants in the Apiaceae family. Researchers should optimize these steps based on the specific plant matrix and available laboratory equipment.

Table 2: Generalized Experimental Protocol for this compound Isolation

| Step | Procedure | Detailed Methodology |

| 1 | Plant Material Preparation | Fresh or dried plant material (e.g., aerial parts of Cicuta virosa) should be coarsely ground to a fine powder to increase the surface area for extraction. |

| 2 | Solvent Extraction | Maceration or Soxhlet extraction are commonly employed. A non-polar to moderately polar solvent is typically used. For example, the powdered plant material can be macerated with dichloromethane or a mixture of hexane and ethyl acetate (e.g., 1:1 v/v) at room temperature for 24-48 hours with occasional stirring. The process should be repeated 2-3 times to ensure exhaustive extraction. |

| 3 | Crude Extract Preparation | The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract. |

| 4 | Fractionation (Optional) | The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, the extract can be dissolved in a methanol/water mixture and partitioned successively with hexane, chloroform, and ethyl acetate. Furanocoumarins are expected to be concentrated in the less polar fractions (hexane and chloroform). |

| 5 | Chromatographic Purification | The fraction enriched with furanocoumarins is subjected to column chromatography. A silica gel stationary phase is commonly used. The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or acetone. |

| 6 | Further Purification | Fractions containing this compound, as monitored by Thin Layer Chromatography (TLC) under UV light (furanocoumarins often fluoresce), are pooled and may require further purification. This can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a mobile phase such as a methanol/water or acetonitrile/water gradient. |

| 7 | Structure Elucidation | The purity and identity of the isolated this compound should be confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data if available. |

Visualization of the Isolation Workflow

The following diagram illustrates the generalized workflow for the isolation of this compound from a plant source.

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathways and Logical Relationships

Due to the limited specific research on the signaling pathways directly modulated by this compound, a detailed pathway diagram cannot be accurately constructed at this time. Furanocoumarins, as a class, are known to interact with various cellular targets, often through mechanisms involving DNA intercalation and photosensitization, leading to apoptosis or other cellular responses. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Conclusion

This compound remains a furanocoumarin of significant interest for which detailed scientific exploration is still in its early stages. While Cicuta virosa has been identified as a natural source, a comprehensive understanding of its distribution in the plant kingdom, as well as optimized and scalable isolation protocols, are yet to be fully established. The generalized methodologies presented in this guide provide a solid foundation for researchers to embark on the isolation and further investigation of this compound. Future studies focusing on the quantification of this compound in various sources, the development of specific and high-yield isolation techniques, and the elucidation of its pharmacological and toxicological profiles are crucial for unlocking its full scientific and therapeutic potential.

The Biosynthesis of Isoedultin: A Technical Guide for Researchers

October 27, 2025

Abstract

Isoedultin, a naturally occurring C-glycosylflavone, has garnered significant interest within the scientific community due to its potential pharmacological activities. As a derivative of the flavone luteolin, its biosynthesis in plants follows a specialized branch of the flavonoid pathway. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, with a focus on the core enzymatic steps, regulatory mechanisms, and experimental methodologies. Quantitative data from relevant studies are summarized, and detailed protocols for key enzymatic assays are provided to facilitate further research in this area. This document is intended for researchers, scientists, and drug development professionals engaged in the study of flavonoid biosynthesis and natural product chemistry.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Among these, C-glycosylflavones are characterized by a sugar moiety directly attached to the flavonoid aglycone via a stable carbon-carbon bond. This structural feature confers increased stability and bioavailability compared to their O-glycosylated counterparts. This compound, identified as luteolin-6-C-glucoside (also known as isoorientin), is a prominent member of this subclass. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems for pharmaceutical applications.

This guide delineates the multi-step enzymatic conversion of L-phenylalanine to this compound, focusing on the key enzymes, their kinetics, and the regulatory networks that govern this pathway.

The Biosynthetic Pathway of this compound (Luteolin-6-C-glucoside)

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of the flavanone precursor, eriodictyol. From eriodictyol, a specialized two-step enzymatic process leads to the formation of the C-glycosidic linkage.

From L-Phenylalanine to Eriodictyol (Flavanone)

The initial steps of the pathway are shared with the biosynthesis of most flavonoids:

-

L-Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL).

-

Cinnamic acid is hydroxylated to p-coumaric acid by cinnamate 4-hydroxylase (C4H).

-

p-Coumaric acid is activated to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL).

-

One molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA to form naringenin chalcone , a reaction catalyzed by chalcone synthase (CHS).

-

Naringenin chalcone is isomerized to the flavanone naringenin by chalcone isomerase (CHI).

-

Naringenin is then hydroxylated at the 3' position of the B-ring by flavonoid 3'-hydroxylase (F3'H) to yield eriodictyol .

The C-Glycosylation of Luteolin: The Core Pathway

The conversion of eriodictyol to luteolin-6-C-glucoside is the defining part of the this compound biosynthesis pathway.

-

2-Hydroxylation of Eriodictyol : The flavanone eriodictyol is first hydroxylated at the C-2 position by a cytochrome P450 enzyme, flavanone 2-hydroxylase (F2H) . This reaction forms the unstable intermediate 2-hydroxyeriodictyol .

-

C-Glucosylation : The 2-hydroxyeriodictyol is then recognized by a specific C-glycosyltransferase (CGT) . This enzyme catalyzes the attachment of a glucose moiety from a UDP-glucose donor to the C-6 position of the A-ring of 2-hydroxyeriodictyol.

-

Dehydration : The resulting 2-hydroxy-eriodictyol-6-C-glucoside spontaneously or enzymatically dehydrates to form the stable flavone C-glycoside, luteolin-6-C-glucoside (this compound/isoorientin) .

Quantitative Data

Quantitative analysis of this compound (isoorientin) and the kinetic properties of the enzymes involved are crucial for understanding the efficiency and regulation of the biosynthetic pathway.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the key enzymes in the C-glycosylation pathway. It is important to note that specific kinetic data for the enzymes acting on eriodictyol and 2-hydroxyeriodictyol are limited, and data from closely related substrates are often used as an approximation.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism | Reference |

| Flavanone 2-Hydroxylase (CYP93G2) | Naringenin | - | - | - | - | Oryza sativa | |

| C-Glycosyltransferase (Gt6CGT) | Luteolin | 210 | 21.1 | - | - | Gentiana triflora | |

| C-Glycosyltransferase (Gt6CGT) | Apigenin | 220 | 31.7 | - | - | Gentiana triflora |

This compound (Isoorientin) Content in Various Plant Species

The concentration of this compound varies significantly among different plant species and tissues.

| Plant Species | Tissue | This compound Content (% dry weight) | Analytical Method | Reference |

| Passiflora alata | Leaves | 1.115 | HPLC | |

| Passiflora edulis | Leaves | 1.095 | HPLC | |

| Passiflora caerulea | Leaves | 1.590 | HPLC | |

| Passiflora incarnata | Leaves | 1.584 | HPLC | |

| Gentiana septemfida | Flowers | High | TLC | |

| Gentiana asclepiadea | Leaves | High | TLC |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Recombinant Flavanone 2-Hydroxylase (F2H)

Objective: To produce and purify active F2H for in vitro activity assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable tag (e.g., pET-28a with N-terminal His-tag)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

SDS-PAGE reagents

Protocol:

-

Gene Cloning: Clone the full-length cDNA of the candidate F2H gene into the expression vector.

-

Transformation: Transform the expression plasmid into the E. coli expression strain.

-

Culture and Induction: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged F2H with elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Flavanone 2-Hydroxylase (F2H) Activity Assay

Objective: To determine the enzymatic activity of F2H with eriodictyol as a substrate.

Materials:

-

Purified recombinant F2H

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

-

Eriodictyol (substrate) dissolved in DMSO

-

NADPH

-

Ethyl acetate

-

HPLC system with a C18 column

-

LC-MS system for product identification

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, purified F2H (1-5 µg), and eriodictyol (e.g., 100 µM).

-

Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

-

Analysis: Transfer the upper ethyl acetate phase to a new tube, evaporate to dryness under a stream of nitrogen, and redissolve the residue in methanol. Analyze the sample by HPLC and LC-MS to identify the 2-hydroxyeriodictyol product.

C-Glycosyltransferase (CGT) Activity Assay

Objective: To determine the enzymatic activity of CGT with 2-hydroxyeriodictyol as a substrate.

Materials:

-

Purified recombinant CGT (expressed and purified similarly to F2H)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

2-hydroxyeriodictyol (substrate, can be generated in situ by the F2H reaction)

-

UDP-glucose (sugar donor)

-

Methanol

-

HPLC system with a C18 column

-

LC-MS system for product identification

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, purified CGT (1-5 µg), 2-hydroxyeriodictyol (e.g., 100 µM), and UDP-glucose (e.g., 1 mM).

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Termination: Stop the reaction by adding two volumes of cold methanol.

-

Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC and LC-MS to identify the luteolin-6-C-glucoside product.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily through the action of a complex of transcription factors.

Transcriptional Regulation

The expression of the structural genes encoding the enzymes of the flavonoid pathway, including F2H and CGT, is controlled by a conserved transcriptional regulatory complex known as the MBW complex. This complex consists of:

-

R2R3-MYB transcription factors: These proteins bind to specific cis-acting elements in the promoters of the target genes.

-

basic Helix-Loop-Helix (bHLH) transcription factors: These interact with the MYB proteins.

-

WD40-repeat proteins: These act as a scaffold for the MYB-bHLH complex.

The expression of these regulatory genes is, in turn, influenced by various developmental and environmental cues, such as light (UV-B radiation), hormones (e.g., jasmonates, gibberellins), and biotic and abiotic stress.

An In-depth Technical Guide on the Solubility of Isoedultin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isoedultin, a naturally occurring flavonoid glycoside. Due to the limited direct experimental data on this compound's solubility, this document leverages data from structurally similar flavonoid glycosides, such as isoquercitrin, to provide valuable insights. Furthermore, it outlines detailed experimental protocols for determining solubility and explores potential signaling pathways associated with related flavonoids.

Understanding this compound Solubility: An Overview

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and therapeutic efficacy. Flavonoids, including this compound, are known for their generally low solubility in aqueous solutions, which can pose challenges in drug development. The solubility of flavonoid glycosides is influenced by the nature of the aglycone, the type and position of the sugar moiety, and the solvent's properties. Glycosylation can increase aqueous solubility compared to the aglycone, but the overall solubility in various solvents can be complex.[1]

Quantitative Solubility Data of Structurally Related Flavonoids

| Compound | Solvent | Temperature (°C) | Solubility (mmol/L) |

| Isoquercitrin | Acetonitrile | 50 | 3.90 |

Data for isoquercitrin is presented as a proxy for this compound due to structural similarity.

Factors Influencing Flavonoid Solubility

The solubility of flavonoids is a complex interplay of various factors:

-

Solvent Polarity: Polar solvents can interact with the hydroxyl groups of the flavonoid and its sugar moiety through hydrogen bonding, influencing solubility.[2]

-

Temperature: Generally, solubility increases with temperature, although the extent of this effect varies depending on the solute and solvent.

-

pH: The ionization state of the flavonoid's hydroxyl groups is pH-dependent, which can significantly impact its solubility in aqueous solutions.

-

Crystal Structure: The polymorphic form of the solid flavonoid can affect its solubility.

Experimental Protocol for Determining Flavonoid Solubility

The following is a detailed methodology for determining the solubility of flavonoids like this compound, adapted from established protocols for similar compounds.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone) of high purity

-

Automated synthesis workstation or a temperature-controlled shaker

-

Micro-reactors or vials

-

Magnetic stirrers

-

Filtration unit with appropriate membrane filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Molecular sieves for solvent drying

Procedure:

-

Solvent Preparation: Dry the organic solvents using 4 Å molecular sieves for at least 24 hours to remove any residual water.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a micro-reactor or vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or an automated workstation set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).

-

Stir the suspension at a constant speed (e.g., 500 rpm) to facilitate dissolution.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. A kinetic study can be performed to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, stop the stirring and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm membrane filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification by HPLC:

-

Dilute the filtered sample with a suitable solvent if necessary to bring the concentration within the linear range of the HPLC calibration curve.

-

Inject a known volume of the diluted sample into the HPLC system.

-

Analyze the sample under predetermined chromatographic conditions (mobile phase, flow rate, column temperature, and detection wavelength).

-

Quantify the concentration of this compound in the sample by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

-

-

Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or mmol/L.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Potential Signaling Pathway: Nrf2 Activation by Flavonoids

Many flavonoids exert their biological effects by modulating intracellular signaling pathways. While the specific pathways for this compound are not well-elucidated, related flavonoids like genistein have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.[3] The following diagram depicts a simplified representation of this pathway.

Caption: Potential Nrf2 signaling pathway activation by flavonoids.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. While direct quantitative data remains scarce, the information on structurally similar compounds and the detailed experimental protocol offer a robust framework for initiating solubility studies. The exploration of potential signaling pathways highlights the importance of further research into the molecular mechanisms underlying the biological activities of this compound. As more data becomes available, a more precise understanding of this compound's physicochemical properties will undoubtedly accelerate its development as a potential therapeutic agent.

References

A Technical Guide to the Spectral Analysis of Isoedultin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoedultin is a naturally occurring coumarin, a class of phenylpropanoids found in various plants. It is identified by the Chemical Abstracts Service (CAS) number 43043-08-9 and possesses the chemical formula C₂₁H₂₂O₇. While specific experimental spectral data for this compound is not widely available in public databases, this guide provides a comprehensive overview of the expected spectral characteristics based on its coumarin structure. Furthermore, it details the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for such a natural product.

Predicted Spectral Data for this compound

The following tables summarize the anticipated spectral data for this compound based on the known spectral properties of coumarins and related natural products.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-4 |

| ~6.2 | d | 1H | H-3 |

| ~6.8 - 7.4 | m | 2H | Aromatic Protons |

| ~3.9 | s | 3H | Methoxy Protons |

| ~1.0 - 2.5 | m | - | Aliphatic Protons in Side Chain |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~160 | C | C=O (Lactone) |

| ~155 | C | Aromatic C-O |

| ~143 | CH | C-4 |

| ~113 | CH | C-3 |

| ~110 - 150 | C, CH | Aromatic Carbons |

| ~56 | CH₃ | Methoxy Carbon |

| ~20 - 80 | C, CH, CH₂, CH₃ | Aliphatic Carbons in Side Chain |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~386.13 | [M]⁺ (Molecular Ion) |

| Varies | Characteristic fragmentation pattern of coumarins, including loss of CO, and cleavage of side chains. |

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O Stretch (α,β-unsaturated lactone) |

| ~1600 | Medium | C=C Stretch (Aromatic) |

| ~1270 | Strong | C-O Stretch (Ester) |

| ~1130 | Strong | C-O Stretch (Ether) |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

| ~3050 | Medium | C-H Stretch (Aromatic) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of natural products.[1]

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.7 - 1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is crucial to avoid signal overlap with the analyte.[2]

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[2]

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment.

-

Acquisition Parameters:

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the solvent peak.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.[3]

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

High-Resolution Mass Spectrometry (HRMS):

-

Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Source: Electrospray Ionization (ESI) is common for polar molecules like coumarins.

-

Analysis Mode: Positive or negative ion mode.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range.

-

Data Analysis: Determine the accurate mass of the molecular ion to calculate the elemental formula.

Tandem Mass Spectrometry (MS/MS):

-

Instrument: A mass spectrometer with MS/MS capabilities (e.g., Triple Quadrupole, Ion Trap, Q-TOF).

-

Method:

-

Isolate the molecular ion of this compound in the first mass analyzer.

-

Fragment the isolated ion in a collision cell using an inert gas (e.g., argon).

-

Analyze the resulting fragment ions in the second mass analyzer.

-

-

Data Analysis: Interpret the fragmentation pattern to deduce structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[4]

Sample Preparation (for solid samples):

-

KBr Pellet:

-

Grind a small amount of the dried this compound sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Method:

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

-

Acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the spectral analysis of a natural product and a simplified representation of the phenylpropanoid pathway leading to coumarins.

Caption: Workflow for the isolation and structural elucidation of a natural product.

References

An In-depth Technical Guide to Isoedultin: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoedultin, a naturally occurring angular furanocoumarin, has been a subject of scientific interest due to its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. While specific quantitative biological data for this compound remains limited in publicly accessible literature, this guide summarizes the known information and explores the potential therapeutic avenues based on the activities of structurally related compounds. Detailed experimental protocols for the isolation of similar coumarins and relevant bioassays are presented to facilitate further research.

Introduction

Coumarins are a large class of phenolic substances found in many plants. Within this class, furanocoumarins are characterized by a furan ring fused to the coumarin skeleton. Depending on the position of the furan ring fusion, they are classified as either linear or angular. This compound falls into the category of angular furanocoumarins[1]. The initial association of this compound with Cicuta virosa appears to be less substantiated in the current body of scientific literature, with more evidence pointing towards its presence in the Angelica genus. This guide aims to consolidate the available information on this compound, providing a foundational resource for researchers in natural product chemistry and drug discovery.

Discovery and History

The history of this compound is closely tied to that of its isomer, edultin. The scientific literature suggests that "this compound" may be a less common name or a stereoisomer of "edultin." Edultin, also known as cnidimin or libanotin, was first isolated and its structure elucidated from Angelica edulis[1].

Further research into the historical context of the discovery of these compounds is ongoing, with a focus on early publications in the field of natural product chemistry.

Physicochemical Properties

Based on available data for the closely related compound edultin, the fundamental properties of this compound can be inferred.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₂O₇ | |

| Molecular Weight | 386.40 g/mol | |

| Class | Angular Furanocoumarin | [1] |

| CAS Number | 43043-08-9 |

Experimental Protocols

General Isolation Protocol for Coumarins from Angelica Species

This protocol is a generalized procedure and may require optimization for the specific isolation of this compound.

4.1.1. Plant Material and Extraction

-

Obtain the dried and powdered roots of Angelica edulis.

-

Extract the plant material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours) with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

4.1.2. Fractionation

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Monitor the fractions for the presence of coumarins using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate mixtures). Visualize the spots under UV light (254 nm and 365 nm).

4.1.3. Chromatographic Purification

-

Subject the coumarin-rich fraction (typically the ethyl acetate fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity using a solvent system like n-hexane and ethyl acetate.

-

Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.

-

Perform further purification of the isolated compound using preparative high-performance liquid chromatography (HPLC) to achieve high purity.

4.1.4. Structure Elucidation

-

Determine the structure of the purified compound using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

-

Bioassay Protocols

Given the potential biological activities of coumarins from Angelica species, the following are generalized protocols for relevant in vitro assays.

4.2.1. Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay is used to screen for potential antihypertensive activity.

-

Principle: The assay measures the inhibition of the ACE-catalyzed hydrolysis of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL).

-

Procedure: a. Prepare a solution of ACE from rabbit lung in a suitable buffer (e.g., borate buffer with NaCl). b. Prepare solutions of the test compound (this compound) at various concentrations. c. In a microplate, add the ACE solution, the test compound solution, and the HHL substrate solution. d. Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes). e. Stop the reaction by adding an acid (e.g., HCl). f. Extract the product, hippuric acid, with a solvent like ethyl acetate. g. Evaporate the solvent and redissolve the hippuric acid in a suitable buffer. h. Quantify the hippuric acid by measuring its absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer. i. Calculate the percentage of ACE inhibition and determine the IC₅₀ value.

4.2.2. Antibacterial Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

-

Principle: The assay measures the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

-

Procedure: a. Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth). b. Prepare serial dilutions of the test compound (this compound) in the broth medium in a 96-well microplate. c. Add the bacterial inoculum to each well. d. Include positive (bacteria with no compound) and negative (broth only) controls. e. Incubate the microplate at 37°C for 18-24 hours. f. Determine the MIC by visually assessing the lowest concentration of the compound that prevents visible bacterial growth.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is lacking in the reviewed literature, the known activities of other coumarins isolated from Angelica species suggest potential areas for investigation.

Potential for ACE Inhibition

Several coumarins from Angelica species have demonstrated ACE inhibitory activity. If this compound possesses this activity, it would interfere with the Renin-Angiotensin System (RAS), a critical regulator of blood pressure.

Caption: Potential mechanism of ACE inhibition by this compound.

Potential Antibacterial Activity

Coumarins are known to possess antimicrobial properties. The potential mechanism could involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

References

Isoedultin: An Uncharted Territory in Biological Activity

For immediate release:

[City, State] – October 27, 2025 – Despite its identification as a naturally occurring coumarin, the specific biological activities of Isoedultin remain largely unexplored within the scientific community. A comprehensive review of available literature and chemical databases reveals a significant gap in the understanding of this compound's pharmacological potential, with no publicly accessible quantitative data, detailed experimental protocols, or elucidated signaling pathways directly attributed to it.

Chemical Profile

This compound is a coumarin, a class of benzopyrone secondary metabolites found in various plants. It is identified by the Chemical Abstracts Service (CAS) number 43043-08-9 . Its molecular formula is C21H22O7, and it has a molecular weight of 386.40 g/mol .

Botanical Origins

Initial reports indicate that this compound has been isolated from plant species within the Apiaceae (formerly Umbelliferae) family, notably Cicuta virosa, commonly known as cowbane or water hemlock.[1] It has also been associated with Carlina acaulis, or the stemless carline thistle, from the Asteraceae family. The presence of this compound in these botanicals suggests it may be part of the plant's defense mechanism, a common role for coumarins.

The Unexplored Potential: A Call for Research

While specific data for this compound is absent, the broader class of coumarins is well-documented for a wide array of biological activities. These include, but are not limited to, anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][3][4] The structural diversity within the coumarin family leads to a wide range of pharmacological actions, often mediated through complex signaling pathways.

Given the lack of direct research on this compound, the scientific community is presented with a unique opportunity. Future research should be directed towards:

-

Isolation and Purification: Developing standardized protocols for the efficient extraction and purification of this compound from its botanical sources.

-

In Vitro Screening: Conducting a broad range of biological assays to determine its potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which this compound may exert any observed biological effects.

-

In Vivo Studies: Evaluating the safety and efficacy of this compound in preclinical animal models to understand its pharmacokinetic and pharmacodynamic profiles.

Hypothetical Experimental Workflow

Should researchers embark on the study of this compound, a logical experimental workflow could be conceptualized. This would begin with the isolation of the compound, followed by a series of in vitro assays to screen for various biological activities. Positive hits would then lead to more in-depth mechanistic studies and eventual in vivo testing.

Caption: A hypothetical workflow for the biological investigation of this compound.

Conclusion

The study of natural products continues to be a vital source of new therapeutic agents. This compound represents a molecule with a defined chemical structure and botanical origin, yet its biological activities remain a scientific mystery. This whitepaper serves as a call to the research community to explore the potential of this compound, a compound that, based on its chemical classification, may hold promise for future drug development. The path from initial discovery to a potential therapeutic application is long, but for this compound, the journey has not yet begun.

References

- 1. Cicuta virosa - Viquipèdia, l'enciclopèdia lliure [ca.wikipedia.org]

- 2. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]

- 3. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atlantis-press.com [atlantis-press.com]

An In-depth Technical Guide to Isoedultin and its Comparative Analysis with Isoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isoedultin, a naturally occurring furanocoumarin, and clarifies its chemical classification, distinguishing it from the isoquinoline alkaloid family. The document details the available information on this compound's structure and biosynthesis and presents a comparative analysis with the well-characterized isoquinoline alkaloids. Due to the limited specific experimental data on this compound, this guide incorporates data and protocols from closely related furanocoumarins to provide a functional framework for researchers. The guide includes a review of the distinct biological activities and signaling pathways associated with both furanocoumarins and isoquinoline alkaloids, supported by quantitative data tables and detailed experimental methodologies. Visual diagrams generated using Graphviz are provided to illustrate key biosynthetic pathways and logical relationships, adhering to specified formatting for clarity and accessibility.

Introduction: Correcting the Classification of this compound

Initial inquiries into this compound can sometimes erroneously associate it with the isoquinoline alkaloid family. This guide begins by rectifying this common misconception. This compound is, in fact, a member of the furanocoumarin class of natural products. Its chemical structure is fundamentally different from the nitrogen-containing heterocyclic core that defines isoquinoline alkaloids.

This compound has been identified as a constituent of plants within the Umbelliferae (Apiaceae) and Compositae (Asteraceae) families. Understanding its correct classification is paramount for accurate research and development, as its biosynthetic origins, chemical properties, and biological activities are characteristic of furanocoumarins, not isoquinoline alkaloids.

This guide will first delve into the specifics of this compound and its chemical family. Subsequently, it will provide a detailed comparison with isoquinoline alkaloids to highlight their distinct characteristics and pharmacological profiles, thereby clarifying the "relationship" between them as one of chemical and biological divergence.

This compound: A Furanocoumarin

Chemical Structure and Properties

-

Chemical Name: (8S,9R)-8-[1-(acetyloxy)-1-methylethyl]-8,9-dihydro-2H-furo[2,3-h]-1-benzopyran-2-one

-

Molecular Formula: C₂₁H₂₂O₇

-

Molecular Weight: 386.40 g/mol

-

Class: Furanocoumarin (angular type)

Biosynthesis of Angular Furanocoumarins

The biosynthesis of furanocoumarins begins with the shikimate pathway, leading to the formation of coumarins. These precursors then undergo prenylation and subsequent cyclization to form the furan ring. For angular furanocoumarins like this compound, the furan ring is attached at the 7 and 8 positions of the coumarin backbone. The general biosynthetic pathway is illustrated below.

Biological Activities of Furanocoumarins

Furanocoumarins are known for a wide range of biological activities, including:

-

Antiproliferative and Anticancer Effects: Many furanocoumarins exhibit cytotoxicity against various cancer cell lines.[1] Their mechanisms often involve the modulation of signaling pathways like STAT3, NF-κB, PI3K/Akt, and MAPK.[1]

-

Anti-inflammatory Activity: Some furanocoumarins can suppress inflammatory responses.

-

Antimicrobial and Antiviral Properties: These compounds can inhibit the growth of bacteria, fungi, and viruses.

-

Photosensitizing Effects: A hallmark of many furanocoumarins is their ability to intercalate into DNA and, upon activation by UV light, form adducts, leading to cytotoxicity. This property is utilized in PUVA (psoralen + UVA) therapy for skin disorders like psoriasis.[2]

While specific quantitative data for this compound is scarce in publicly available literature, the table below presents data for related furanocoumarins to provide a comparative context for their potential bioactivity.

Table 1: Quantitative Bioactivity of Selected Furanocoumarins

| Compound | Biological Activity | Cell Line/Target | IC50/EC50 | Reference |

| Imperatorin | Anticancer | A549 (Lung) | 21.4 µM | [1] |

| Bergapten | Anticancer | MCF-7 (Breast) | 35.2 µM | [1] |

| Xanthotoxin | Anticancer | HeLa (Cervical) | 15.8 µM | [3] |

| Psoralen | Photosensitizing | DNA photo-adduct formation | Varies with UVA dose | [2] |

Experimental Protocols: Furanocoumarins

This protocol provides a general framework for the extraction and isolation of furanocoumarins from plant material, such as the roots of Angelica species.[3][4]

-

Extraction:

-

Air-dried and powdered plant material is extracted sequentially with solvents of increasing polarity, for example, chloroform followed by methanol.

-

The extracts are concentrated under reduced pressure to yield crude extracts.

-

-

Fractionation:

-

The crude extract (e.g., the chloroform extract) is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the extract into fractions.

-

-

Purification:

-

Fractions showing the presence of furanocoumarins (monitored by TLC) are further purified using reversed-phase preparative High-Performance Liquid Chromatography (HPLC).

-

The mobile phase typically consists of a gradient of acetonitrile and water.

-

-

Structure Elucidation:

-

The structures of the isolated pure compounds are determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HMBC, etc.).

-

A common method for the synthesis of angular furanocoumarins involves the Pechmann condensation followed by further modifications to construct the furan ring. A one-pot synthesis has also been described.

-

Starting Materials: Hydroxycoumarinyl ketones and methyl γ-bromocrotonate.

-

Reaction Conditions: Refluxing in dry acetone in the presence of anhydrous potassium carbonate.

-

Mechanism: The reaction proceeds through an intramolecular Aldol condensation followed by β-elimination to yield the angular furanocoumarin scaffold.

-

Purification: The product is purified using column chromatography.

Signaling Pathways Modulated by Furanocoumarins

Furanocoumarins can influence several key cellular signaling pathways, which are often implicated in cancer and inflammation.[1]

-

NF-κB Pathway: Some furanocoumarins have been shown to inhibit the activation of NF-κB, a key regulator of inflammatory gene expression.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, can be modulated by furanocoumarins.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is a target for some anticancer furanocoumarins.

Isoquinoline Alkaloids: A Comparative Overview

Isoquinoline alkaloids constitute a large and diverse group of natural products characterized by an isoquinoline skeleton.[5] They are biosynthetically derived from the amino acid tyrosine.

Chemical Structure and Classification

The basic structure is an isoquinoline ring system. This class is further divided into numerous subclasses based on their specific chemical structures, including:

-

Simple isoquinolines

-

Benzylisoquinolines (e.g., papaverine)

-

Protoberberines (e.g., berberine)

-

Morphinans (e.g., morphine, codeine)

Biosynthesis of Isoquinoline Alkaloids

The biosynthesis of isoquinoline alkaloids starts with the conversion of tyrosine to dopamine and 4-hydroxyphenylacetaldehyde. These two molecules condense to form (S)-norcoclaurine, the central precursor to all isoquinoline alkaloids.[[“]]

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antiproliferative constituents from umbelliferae plants. V. A new furanocoumarin and falcarindiol furanocoumarin ethers from the root of Angelica japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

Navigating the Early Stages of Drug Discovery: A Technical Guide to the In Vitro Screening of Novel Compounds, Exemplified by "Isoedultin"

For Immediate Release

[City, State] – October 26, 2025 – In the quest for novel therapeutics, the preliminary in vitro screening of natural compounds is a critical first step in identifying promising candidates for further drug development. This technical guide outlines a comprehensive framework for conducting such a screening, using the hypothetical isoflavone "Isoedultin" as a case study. While specific experimental data for a compound named "this compound" is not publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

The methodologies and data presentation formats detailed herein are based on established protocols for the in vitro assessment of isoflavones and other natural products, providing a robust template for the systematic investigation of a compound's biological activities.

Experimental Workflow: A Roadmap for In Vitro Screening

The preliminary in vitro screening of a novel compound like "this compound" follows a structured, multi-step process designed to efficiently assess its biological activity and potential for therapeutic application. This workflow begins with fundamental cytotoxicity evaluations to establish safe concentration ranges for subsequent, more specific assays. Following this, a panel of assays is employed to investigate various biological activities, such as anti-inflammatory, antioxidant, and enzyme inhibitory effects.

Caption: Experimental workflow for the in vitro screening of "this compound".

Quantitative Data Summary

Effective data presentation is crucial for the comparative analysis of experimental results. The following tables provide a standardized format for summarizing the quantitative data obtained during the in vitro screening of a novel compound.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) | Standard Deviation (±) |

| 1 | 98.2 | 3.1 |

| 10 | 95.5 | 4.2 |

| 25 | 91.8 | 3.8 |

| 50 | 85.3 | 5.1 |

| 100 | 62.1 | 6.5 |

| 200 | 35.7 | 7.3 |

Table 2: Anti-inflammatory Activity of this compound

| Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | Prostaglandin E2 (PGE2) Inhibition (%) |

| 1 | 10.5 | 8.2 |

| 10 | 35.2 | 28.9 |

| 25 | 68.7 | 55.4 |

| 50 | 85.1 | 79.6 |

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the key experiments typically performed in a preliminary in vitro screening.

Cell Culture and Maintenance

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of "this compound" (1-200 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Inhibition Assay

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat cells with "this compound" for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm.

-

The amount of nitrite is calculated from a sodium nitrite standard curve.

Signaling Pathway Visualization

Should preliminary screening indicate significant anti-inflammatory activity, further investigation into the underlying molecular mechanisms is warranted. The following diagram illustrates a hypothetical signaling pathway that could be modulated by "this compound" to exert its anti-inflammatory effects, based on known pathways affected by other isoflavones.[2]

Caption: Potential inhibition of the NF-κB signaling pathway by "this compound".

This technical guide provides a foundational framework for the preliminary in vitro screening of novel compounds. By adhering to these structured protocols and data presentation formats, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the identification of promising new drug candidates.

References

An In-Depth Technical Guide to Isoedultin and its Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoedultin, a naturally occurring angular pyranocoumarin, represents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action. This document details experimental protocols for the synthesis of the angular pyranocoumarin core and for the evaluation of their anti-inflammatory and potential anticancer activities. Key signaling pathways, including NF-κB and MAPK, that are modulated by this class of compounds are discussed and visualized. While specific quantitative biological data for this compound remains limited in publicly accessible literature, this guide leverages available data for structurally related angular pyranocoumarins to provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction to this compound and Angular Pyranocoumarins

This compound is a natural product classified as an angular pyranocoumarin. Its chemical structure is characterized by a fused pyran and coumarin ring system, with the pyran ring fused at the 7 and 8 positions of the coumarin core. The core structure of this compound is 8,8-dimethyl-2H,8H-benzo[1,2-b:3,4-b']dipyran-2-one. This structural motif is shared by a variety of natural and synthetic compounds that have garnered significant interest due to their diverse pharmacological properties.

Angular pyranocoumarins, as a class, have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects. Their mechanism of action is often attributed to the modulation of key cellular signaling pathways involved in inflammation and cell proliferation.

Synthesis of this compound Analogs: The Angular Pyranocoumarin Scaffold

The synthesis of the angular pyranocoumarin core, the fundamental structure of this compound and its analogs, can be achieved through several established synthetic routes. The Pechmann condensation is a widely utilized and versatile method for the synthesis of coumarins and can be adapted for the preparation of angular pyranocoumarins.

Experimental Protocol: Pechmann Condensation for Angular Pyranocoumarin Synthesis

This protocol describes a general procedure for the synthesis of an angular pyranocoumarin scaffold, which can be adapted for the synthesis of specific this compound analogs by selecting appropriate starting materials.

Materials:

-

A suitable phenol (e.g., a 7-hydroxycoumarin derivative)

-

A β-ketoester (e.g., ethyl acetoacetate)

-

Acid catalyst (e.g., concentrated sulfuric acid, methanesulfonic acid, or a solid acid catalyst like Amberlyst-15)

-

Solvent (optional, e.g., toluene, or solvent-free conditions)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the phenol (1 equivalent) and the β-ketoester (1.1 equivalents).

-

Catalyst Addition: Slowly add the acid catalyst to the reaction mixture with stirring. For concentrated sulfuric acid, this should be done cautiously in an ice bath. For solid acid catalysts, they can be added directly.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically ranging from 80°C to 120°C) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a liquid acid catalyst was used, carefully pour the mixture into ice-cold water to precipitate the crude product. If a solid acid catalyst was used, it can be filtered off, and the filtrate concentrated under reduced pressure.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry. Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the pure angular pyranocoumarin.[1][2][3][4][5]

Logical Workflow for Angular Pyranocoumarin Synthesis:

Caption: General workflow for the synthesis of angular pyranocoumarins via Pechmann condensation.

Biological Activities of Angular Pyranocoumarins

While specific quantitative data for this compound is scarce, studies on structurally similar angular pyranocoumarins have revealed promising biological activities, particularly in the areas of anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

Many angular pyranocoumarin derivatives have demonstrated significant anti-inflammatory properties. This activity is often attributed to their ability to inhibit key inflammatory enzymes and signaling pathways.

Quantitative Data for Angular Pyranocoumarin Analogs:

| Compound Class | Assay | Target | IC50 / Activity | Reference |

| Synthetic Angular Pyranocoumarins | In vitro | COX-2 | IC50 values in the low micromolar range | [6][7] |

| Angular Pyrrolocoumarins | In vivo | Carrageenan-induced paw edema | 60.5% - 73.4% inhibition | [8] |

| Kuwanon Derivatives (contain a related chromene structure) | In vitro | COX-2 | Kuwanon A: IC50 = 14 µM | [6] |

Anticancer Activity

Preliminary studies on some coumarin derivatives suggest potential anticancer activity. The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. However, more extensive research is needed to fully elucidate the anticancer potential of this compound and its direct analogs. Some studies on related compounds have shown cytotoxic effects against various cancer cell lines.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound and its analogs, a battery of in vitro and in vivo assays can be employed. The following are detailed protocols for key experiments.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Materials:

-

COX-1 and COX-2 enzyme preparations (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Hematin (cofactor)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Fluorescent probe or ELISA-based detection system

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, cofactor, and fluorescent probe (if using).

-

Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

-

Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

-

Detection: Measure the fluorescence or absorbance at appropriate wavelengths over time. For ELISA-based methods, the product (e.g., PGF2α) is quantified after a specific reaction time.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[6][7][9][10][11]

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammatory cytokines. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases through phosphorylation leads to the regulation of various cellular processes, including inflammation, proliferation, and apoptosis. Some coumarin derivatives have been found to inhibit the phosphorylation of MAPKs, thereby mitigating inflammatory responses.

Caption: Modulation of the MAPK signaling pathway by this compound analogs.

Conclusion and Future Directions

This compound and its structural analogs based on the angular pyranocoumarin scaffold represent a promising area for drug discovery. Their demonstrated anti-inflammatory and potential anticancer activities, coupled with their ability to modulate key signaling pathways such as NF-κB and MAPK, make them attractive candidates for further investigation. While this guide provides a solid foundation for research in this area, a critical next step will be to obtain specific quantitative biological data for this compound itself. Future research should focus on the targeted synthesis of this compound and a focused library of its derivatives, followed by comprehensive pharmacological evaluation to establish clear structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of natural products.

References

- 1. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Pechmann Condensation [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel angular fused Pyrrolocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]